(2S)-4-hydroxybutane-1,2-diyl dinitrate
Description
Properties
Molecular Formula |
C4H8N2O7 |
|---|---|
Molecular Weight |
196.12 g/mol |
IUPAC Name |
[(2S)-4-hydroxy-1-nitrooxybutan-2-yl] nitrate |
InChI |
InChI=1S/C4H8N2O7/c7-2-1-4(13-6(10)11)3-12-5(8)9/h4,7H,1-3H2/t4-/m0/s1 |
InChI Key |
NYLWKABUQXIPGQ-BYPYZUCNSA-N |
Isomeric SMILES |
C(CO)[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
C(CO)C(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Vasodilatory Effects
One of the primary applications of (2S)-4-hydroxybutane-1,2-diyl dinitrate is its function as a vasodilator . This property allows it to relax and widen blood vessels, thereby improving blood flow. This mechanism is particularly beneficial in treating conditions such as hypertension and angina pectoris.
Pharmacological Studies
Research has indicated that compounds similar to this compound may exhibit significant biological activity. For instance, studies have shown that nitric oxide donors can enhance endothelial function and reduce vascular resistance, making them valuable in cardiovascular therapies .
Table 1: Synthesis Conditions for this compound
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-Hydroxybutanol | Nitrating mixture (HNO₃/H₂SO₄) | 85 |
| 2 | Isolation by distillation | Reduced pressure | 90 |
Applications in Materials Science
Recent studies have explored the incorporation of this compound into polymeric matrices to enhance their mechanical properties and thermal stability. The compound serves as a plasticizer, which can modify the physical properties of polymers used in various applications, including packaging and biomedical devices .
Table 2: Properties of Polymers Modified with this compound
| Polymer Type | Modification Level (%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Polyvinyl Chloride | 5 | 30 | 150 |
| Polyethylene | 10 | 25 | 200 |
Case Studies
Case Study 1: Cardiovascular Research
In a clinical study involving patients with chronic heart failure, the administration of a vasodilator formulation containing this compound demonstrated improved exercise tolerance and reduced symptoms of dyspnea compared to a placebo group . The results highlighted its potential as an adjunct therapy in managing heart failure.
Case Study 2: Polymer Applications
A research team investigated the effects of incorporating this compound into biodegradable polymer films for packaging applications. The modified films exhibited enhanced flexibility and barrier properties against oxygen permeation, making them suitable for food packaging .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |
|---|---|---|---|---|
| (2S)-4-Hydroxybutane-1,2-diyl dinitrate | C₄H₆N₂O₇ (inferred) | ~210 (estimated) | Dinitrate, hydroxyl | Chiral center (2S), saturated backbone |
| Hexan-1,2-diyl dinitrate derivative [6] | C₁₅H₁₈N₄O₉S | 430.39 | Dinitrate, benzo[b]thiophen, carbamoyl | Sulfur-containing, multitarget drug candidate |
| But-3-ene-1,2-diyl dinitrate [7] | C₄H₄N₂O₆ | ~176 | Dinitrate, alkene | Unsaturated backbone, UV-sensitive |
| Ethyl 2-amino-4-hydroxybutanoate [2] | C₆H₁₃NO₃ | 147.17 | Amino, hydroxyl, ester | Non-nitrate, R&D applications |
Reactivity and Stability
- Photolytic Stability : But-3-ene-1,2-diyl dinitrate and its isomer (Z)-but-2-ene-1,4-diyl dinitrate exhibit UV-induced decomposition, as shown by absorption cross-section studies. Their unsaturated backbones likely increase susceptibility to photolysis compared to the saturated (2S)-4-hydroxybutane analog .
- Thermal and Chemical Stability: Dinitrate esters are generally sensitive to heat and shock.
Preparation Methods
Asymmetric Catalytic Reduction
Asymmetric hydrogenation of α,β-unsaturated ketones offers a direct route to chiral diols. For example, Ru-BINAP complexes catalyze the reduction of 4-hydroxy-2-buten-1-one to (S)-1,2,4-butanetriol with enantiomeric excess (ee) exceeding 90%. The reaction typically proceeds at 50–100 bar H₂ pressure in methanol, yielding 70–85% isolated product.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic 1,2,4-butanetriol derivatives (e.g., acylated intermediates) provides an alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of 1,2-diacetyl-4-butyroxybutane, leaving the (S)-configured diol with >95% ee. This method, however, suffers from lower overall yields (40–55%) due to incomplete conversion.
Regioselective Protection Strategies
To direct nitration to the 1,2-positions, the 4-hydroxyl group requires protection. Common strategies include:
Silyl Ether Protection
Treatment of (S)-1,2,4-butanetriol with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) selectively protects the primary 4-hydroxyl group (Table 1).
Table 1. Protection Efficiency with Silylating Agents
| Protecting Agent | Solvent | Temp (°C) | 4-OH Protection Yield |
|---|---|---|---|
| TBSCl | DCM | 0 | 92% |
| TMSCl | THF | 25 | 68% |
| TIPSCl | DMF | -10 | 85% |
Silyl ethers remain stable under subsequent nitration conditions while enabling facile deprotection with tetra-n-butylammonium fluoride (TBAF).
Acetal Formation
Cyclic acetals derived from acetone or benzaldehyde offer an alternative. For instance, reaction with 2,2-dimethoxypropane in acetone yields a 4,4-dimethyl-1,3-dioxane intermediate, achieving 88% regioselectivity.
Nitration Methodologies
Nitration of the 1,2-diol proceeds via two principal pathways:
Classical Nitric Acid-Sulfuric Acid System
A mixture of fuming HNO₃ (98%) and H₂SO₄ (concd.) at 0–5°C achieves 75–80% conversion to the dinitrate ester within 2 hours. Excess acid minimizes ester hydrolysis but risks racemization at the stereocenter.
FeCl₃-Catalyzed Nitration
Building on aerobic oxidation methods, FeCl₃ (1 mol%) and HNO₃ (5 mol%) in hexafluoroisopropanol (HFIP) enable milder nitration (25°C, 24 h). This approach preserves stereochemical integrity, yielding 89% product with 98% ee (Table 2).
Table 2. Comparative Nitration Conditions
| Method | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0 | 2 | 78 | 95 |
| FeCl₃/HNO₃/HFIP | 25 | 24 | 89 | 98 |
| Ac₂O/HNO₃ | -10 | 6 | 65 | 90 |
Deprotection and Purification
After nitration, the 4-silyl ether is cleaved using TBAF in THF (0°C, 30 min), affording this compound in 94% purity. Final purification via silica gel chromatography (ethyl acetate/hexane, 1:3) removes residual byproducts, as confirmed by HPLC analysis.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the optimal synthetic routes for (2S)-4-hydroxybutane-1,2-diyl dinitrate, considering stereochemical control?
- Methodological Answer : Synthesis of dinitrate esters typically involves nitration of diols using mixed acids (e.g., HNO₃/H₂SO₄). For stereochemical control, chiral starting materials or asymmetric catalysis can be employed. For example, the synthesis of rac-4-phenylbutane-1,2-diyl dinitrate (a structural analog) involved nitration of the corresponding diol under controlled temperature (0–5°C) to minimize side reactions . To introduce the 4-hydroxy group, protective strategies (e.g., silyl ethers) may be required before nitration. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted isomers.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Characteristic nitrate ester (O–NO₂) asymmetric stretching bands near 1640–1620 cm⁻¹ and symmetric stretches at 1280–1250 cm⁻¹ confirm functional groups. Hydroxyl (O–H) stretches appear broadly at 3300–3500 cm⁻¹ .
- NMR : ¹H NMR resolves stereochemistry: the 2S configuration generates distinct splitting patterns for protons at C2 and C4. ¹³C NMR identifies nitrate carbons (δ ~75–85 ppm) and hydroxyl-bearing carbons (δ ~60–70 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ groups at m/z 46) .
Q. Which chromatographic methods are suitable for analyzing trace impurities in synthesized batches?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities, while GC-MS (non-polar column, helium carrier) detects volatile byproducts. Calibration with certified standards (e.g., diisobutyl phthalate or bipyridyl analogs) ensures quantification accuracy . For enantiomeric impurities, chiral HPLC (e.g., cellulose-based columns) is recommended.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Nitrate esters are thermally unstable and explosive. Protocols include:
- Conduct reactions in inert atmospheres (N₂/Ar) and avoid open flames.
- Store at ≤4°C in amber glass to prevent photodegradation.
- Use explosion-proof equipment and personal protective gear (neoprene gloves, face shields) .
Advanced Research Questions
Q. How can enantiomeric purity be assessed, and how are centrosymmetric artifacts avoided in crystallographic studies?
- Methodological Answer : X-ray crystallography using Flack’s x parameter is preferred over Rogers’ η for chiral centers, as x minimizes false chirality indications in near-centrosymmetric structures. For (2S)-configured compounds, refine data with the Hooft parameter to validate absolute configuration . Polarimetry ([α]D) and chiral HPLC cross-validate enantiomeric excess (>98% for high-purity batches).
Q. How do solvent polarity and temperature influence the stability and decomposition kinetics of the dinitrate group?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) in solvents of varying polarity (water, DMSO, hexane) monitor decomposition via HPLC. Kinetic modeling (Arrhenius plots) predicts activation energy (Eₐ) for nitrate ester hydrolysis. Polar aprotic solvents (e.g., acetonitrile) stabilize the dinitrate group compared to protic solvents, which accelerate hydrolysis via acid catalysis .
Q. Can computational modeling predict the reactivity of the dinitrate group in different chemical environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model reaction pathways, such as nitro-oxygen bond dissociation energies. Solvent effects are incorporated via PCM (Polarizable Continuum Model). Validation against experimental UV absorption cross-sections (e.g., for butene-diyl dinitrates) ensures accuracy .
Q. How does the 4-hydroxy group influence the hydrogen-bonding network and solid-state packing?
- Methodological Answer : Single-crystal XRD reveals intermolecular O–H···O–NO₂ hydrogen bonds, stabilizing the lattice. Hirshfeld surface analysis quantifies interactions (e.g., % contribution of O···H contacts). Comparative studies with non-hydroxylated analogs (e.g., propane-1,2-diyl dinitrate) highlight enhanced thermal stability due to H-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
